molecular formula C23H31N5O3 B2450312 N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 863556-50-7

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2450312
CAS No.: 863556-50-7
M. Wt: 425.533
InChI Key: WUEVTZYSYFSWTO-UHFFFAOYSA-N
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Description

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic small molecule of interest in medicinal chemistry and pre-clinical research. Its structure incorporates a 4-ethylpiperazine moiety linked to a pyridine ring, a pharmacophore pattern commonly found in compounds designed to modulate kinase activity . Similar structures featuring the 4-ethylpiperazine group are investigated for their potential to inhibit specific protein kinases, such as Casein Kinase II (CK2), which is a constitutively active serine/threonine kinase involved in critical cellular processes including cell cycle progression, apoptosis, and transcription . The molecule's oxalamide linker and 4-methoxybenzyl group may contribute to its binding affinity and selectivity, making it a valuable tool for researchers studying intracellular signaling pathways and exploring new therapeutic targets in oncology and other disease areas. This compound is provided for research use only to support these advanced investigations.

Properties

IUPAC Name

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-3-27-11-13-28(14-12-27)21(19-5-4-10-24-16-19)17-26-23(30)22(29)25-15-18-6-8-20(31-2)9-7-18/h4-10,16,21H,3,11-15,17H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVTZYSYFSWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, pyridine rings, and an oxalamide linkage. Its molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, and it has a molecular weight of approximately 366.45 g/mol. The structural diversity contributes to its varied biological activities.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Properties Demonstrates inhibitory effects against specific bacterial strains, suggesting potential use as an antibiotic.
Neuroprotective Effects Shows promise in neuroprotection, possibly through modulation of neurotransmitter systems.
Anti-inflammatory Effects Reduces inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activity of this compound are multi-faceted:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also target similar pathways.
  • Modulation of Receptors : The piperazine and pyridine moieties might interact with neurotransmitter receptors, influencing neuronal signaling.
  • Antioxidant Activity : Potential antioxidant properties could contribute to its neuroprotective effects by reducing oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism involved apoptosis through the activation of caspase pathways .
  • Neuroprotection Research : Another investigation found that compounds with piperazine rings showed protective effects against neuronal damage in models of oxidative stress, leading to decreased cell death and improved survival rates .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to establish comprehensive toxicological data.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the preparation of intermediates such as the 4-ethylpiperazine and pyridin-3-yl ethyl moieties. Key steps include:
  • Coupling Reactions : Use of carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form the oxalamide linkage .
  • Functionalization : Introducing the 4-methoxybenzyl group via nucleophilic substitution or reductive amination under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Table 1 : Example Synthesis Protocol
StepReagents/ConditionsYield (%)Purity (HPLC)
Intermediate A4-ethylpiperazine, pyridine-3-carboxaldehyde, NaBH₃CN, MeOH, 0°C → RT7890
Oxalamide FormationOxalyl chloride, DCM, 4-methoxybenzylamine, DIPEA, −10°C6592
Final CouplingDCC, HOBt, THF, 12h reflux5895

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., δ 3.8 ppm for methoxybenzyl OCH₃; δ 8.1–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₃₄N₆O₃: 514.27) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to the piperazine moiety .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP (predicted >3.5) via computational tools like MarvinSketch .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation); stabilize via fluorination or steric hindrance .
    Table 2 : SAR Study Example
DerivativeModificationLogPMetabolic Half-life (h)
ParentNone3.61.2
Derivative 14-Fluorobenzyl3.82.5
Derivative 2Piperazine N-oxide2.94.1

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Validation : Re-test conflicting results under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-specific binding .
  • Structural Analog Comparison : Compare with analogs like N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to isolate substituent effects .

Q. How can molecular docking and dynamics simulations predict target interactions?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with structural homology (e.g., 5-HT₂A for piperazine-containing compounds) .
  • Docking Workflow :

Prepare ligand (AMBER force field) and receptor (PDB: 6WGT).

Perform blind docking (AutoDock Vina) to identify binding pockets.

Validate with MD simulations (GROMACS) to assess stability (RMSD <2 Å over 50 ns) .

  • Key Interactions : Hydrogen bonds with Asp155 (5-HT₂A) and π-π stacking with pyridine .

Q. What analytical methods quantify the compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a triple quadrupole system (MRM mode) with deuterated internal standards .
  • Sample Preparation : Plasma protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .
    Table 3 : LC-MS/MS Parameters
ParameterValue
ColumnKinetex C18 (2.6 µm, 100 Å)
Mobile Phase0.1% Formic acid in H₂O:MeOH (30:70)
LOD/LOQ0.1 ng/mL / 0.3 ng/mL

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